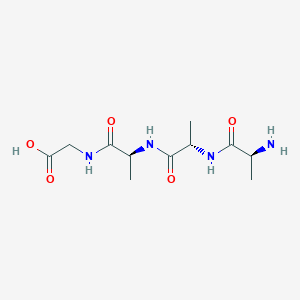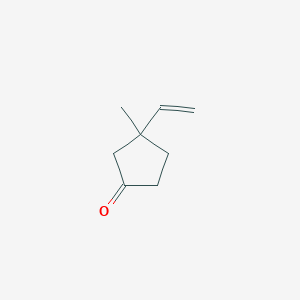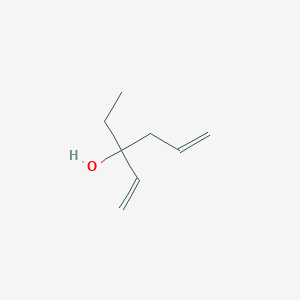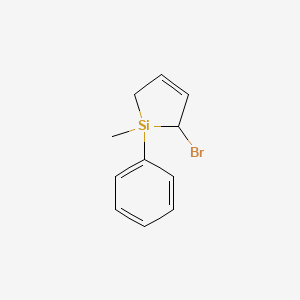
2-Bromo-1-methyl-1-phenyl-2,5-dihydro-1H-silole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-methyl-1-phenyl-2,5-dihydro-1H-silole is a chemical compound that belongs to the class of siloles, which are silicon-containing heterocycles Siloles are known for their unique electronic properties, making them of interest in various fields such as materials science and organic electronics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-methyl-1-phenyl-2,5-dihydro-1H-silole typically involves the following steps:
Formation of the Silole Ring: The silole ring can be synthesized through a cyclization reaction involving a silicon-containing precursor and an appropriate reagent.
Methylation and Phenylation: The methyl and phenyl groups can be introduced through alkylation and arylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-methyl-1-phenyl-2,5-dihydro-1H-silole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The phenyl group allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted siloles, while coupling reactions can produce extended aromatic systems.
Applications De Recherche Scientifique
2-Bromo-1-methyl-1-phenyl-2,5-dihydro-1H-silole has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Electronics: Employed in the fabrication of organic photovoltaic cells and field-effect transistors.
Medicinal Chemistry: Investigated for potential use in drug design and development, particularly in targeting specific biological pathways.
Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-methyl-1-phenyl-2,5-dihydro-1H-silole involves its interaction with molecular targets through its bromine, methyl, and phenyl groups. These interactions can influence electronic properties, reactivity, and binding affinity. The compound’s silicon-containing core also plays a crucial role in its unique behavior, affecting molecular pathways and target specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-methyl-1-phenyl-2,5-dihydro-1H-imidazole: Similar in structure but contains nitrogen instead of silicon.
2-Bromo-1-methyl-1-phenyl-2,5-dihydro-1H-pyrrole: Contains nitrogen and has different electronic properties.
2-Bromo-1-methyl-1-phenyl-2,5-dihydro-1H-thiophene: Contains sulfur and exhibits distinct reactivity.
Uniqueness
2-Bromo-1-methyl-1-phenyl-2,5-dihydro-1H-silole is unique due to its silicon-containing core, which imparts distinct electronic properties and reactivity compared to its nitrogen or sulfur analogs. This uniqueness makes it valuable in applications requiring specific electronic characteristics, such as organic electronics and materials science.
Propriétés
Numéro CAS |
50694-34-3 |
|---|---|
Formule moléculaire |
C11H13BrSi |
Poids moléculaire |
253.21 g/mol |
Nom IUPAC |
2-bromo-1-methyl-1-phenyl-2,5-dihydrosilole |
InChI |
InChI=1S/C11H13BrSi/c1-13(9-5-8-11(13)12)10-6-3-2-4-7-10/h2-8,11H,9H2,1H3 |
Clé InChI |
HOJCMTFOJXAXOI-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(CC=CC1Br)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


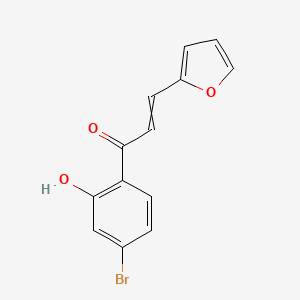
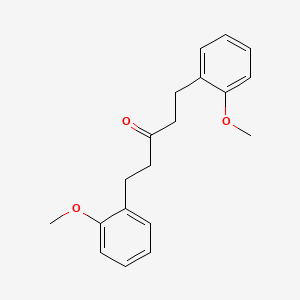
![N,N'-[(3-Oxoprop-1-ene-1,3-diyl)di(4,1-phenylene)]diacetamide](/img/structure/B14656126.png)
![(E)-3-[4-[(E)-2-carboxyethenyl]phenyl]prop-2-enoic acid;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol](/img/structure/B14656128.png)


![N'-{[4-(Dimethylamino)phenyl]methylidene}hydrazinecarbothiohydrazide](/img/structure/B14656148.png)



